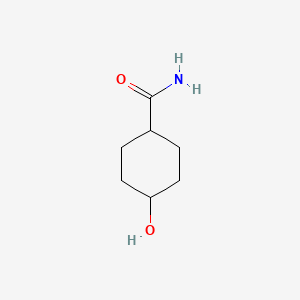

4-Hydroxycyclohexane-1-carboxamide

Description

Contextualization within Cyclohexane (B81311) Derivatives and Amide Chemistry

The structural foundation of 4-Hydroxycyclohexane-1-carboxamide (B49354) is the cyclohexane ring, a six-membered saturated carbocycle. Cyclohexane derivatives are ubiquitous in organic chemistry and are key components of many natural products and synthetic molecules with significant biological activity. The chair conformation of the cyclohexane ring is its most stable arrangement, and the orientation of substituents (axial or equatorial) can profoundly influence the molecule's properties and reactivity.

The amide functional group is another cornerstone of organic and medicinal chemistry. Amides are characterized by their relative stability and their ability to participate in hydrogen bonding as both donors and acceptors. This property is crucial for molecular recognition and binding to biological targets such as enzymes and receptors. The amide bond forms the backbone of peptides and proteins, highlighting its fundamental role in biology.

Significance of Functionalized Cyclohexanes in Organic Synthesis

Functionalized cyclohexanes are valuable building blocks in organic synthesis. Their three-dimensional, non-planar structure provides a scaffold that can be strategically modified to create complex molecular architectures. The ability to control the stereochemistry of substituents on the cyclohexane ring is a key aspect of their synthetic utility, allowing for the preparation of specific isomers with desired biological activities. The rigid nature of the cyclohexane ring, compared to linear aliphatic chains, can also be advantageous in drug design by reducing the conformational flexibility of a molecule, which can lead to higher binding affinity for a target.

Overview of Research Trajectories for Hydroxycyclohexanecarboxamides

Research into hydroxycyclohexanecarboxamides, the class of compounds to which this compound belongs, is driven by the desire to explore new chemical space for potential therapeutic applications. The combination of the hydroxyl and carboxamide functional groups on a cyclohexane scaffold offers opportunities for diverse molecular interactions.

One notable area of investigation for this compound is its activity as a potent inhibitor of the enzyme monoamine oxidase (MAO). rsc.org MAO is a critical enzyme in the metabolism of neurotransmitters, and its inhibition is a therapeutic strategy for depression and neurodegenerative diseases. nih.gov The compound has been utilized in positron emission tomography (PET) studies to investigate MAO activity in rat hepatocytes. rsc.org

Furthermore, research has indicated that this compound can inhibit the linkage of 5HT1A receptors with phospholipase C. rsc.org 5-HT1A receptors are a subtype of serotonin receptors involved in the regulation of mood and anxiety, making them important targets for the development of new psychiatric medications. patsnap.compsychopharmacologyinstitute.com The mechanism for this inhibition may be related to its ability to block amine uptake. rsc.org These findings suggest that hydroxycyclohexanecarboxamides represent a promising scaffold for the design of novel central nervous system (CNS) active agents.

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxycyclohexane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c8-7(10)5-1-3-6(9)4-2-5/h5-6,9H,1-4H2,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCUHQXIAXJMZRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221724-30-6, 19556-97-9 | |

| Record name | 4-hydroxycyclohexane-1-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-(1s,4s)-4-hydroxycyclohexane-1-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Hydroxycyclohexane 1 Carboxamide and Its Stereoisomers

Strategies for Cyclohexane (B81311) Core Formation

The construction of the substituted cyclohexane ring is a critical step that often determines the stereochemical outcome of the final product. Key strategies include cycloaddition reactions, modern catalytic methods like hydrogen borrowing, and pathways involving ring-opening and cyclization.

Cycloaddition reactions, particularly the Diels-Alder reaction, are powerful tools for forming six-membered rings with a high degree of control over stereochemistry and functionality. nih.gov These reactions typically involve the [4+2] cycloaddition of a conjugated diene and a dienophile to create a cyclohexene (B86901) derivative, which can then be reduced to the desired cyclohexane.

Diels-Alder Reaction : This is a cornerstone for synthesizing substituted cyclohexenes. nih.gov For instance, the synthesis of stereoisomers of 1-amino-4-hydroxycyclohexane-1-carboxylic acid, a closely related structure, has been achieved through the Diels-Alder cycloaddition of Danishefsky's diene to methyl 2-acetamidoacrylate. rsc.org This approach establishes the relative stereochemistry of substituents on the newly formed ring.

Cascade Reactions : More complex strategies involve cascade reactions that form a 1,3-diene intermediate in situ, which then undergoes a [4+2] cycloaddition. nih.govacs.org This allows for the assembly of highly functionalized cyclohexenes from simpler starting materials in a single pot. nih.govacs.org

[5+1] Cycloaddition : Novel methods, such as the rhodium-catalyzed [5+1] cycloaddition of substituted cyclopropanes, offer alternative routes to functionalized cyclohexenones, which serve as versatile precursors to the target scaffold. nih.gov

Table 1: Overview of Cycloaddition Strategies for Cyclohexane Precursors

| Cycloaddition Type | Reactants | Key Features | Resulting Intermediate |

|---|---|---|---|

| [4+2] Diels-Alder | Conjugated diene + Dienophile | High stereocontrol, versatile for functionalization. nih.gov | Substituted Cyclohexene |

| [4+2] Cascade | N-methoxyacrylamides + Allenyl acetates | In situ formation of 1,3-diene, efficient assembly. nih.govacs.org | Functionalized Cyclohexene |

| [5+1] Rhodium-catalyzed | Substituted cyclopropanes + CO | Stereoselective, forms highly functionalized rings. nih.gov | Substituted Cyclohexenone |

Hydrogen borrowing catalysis has emerged as a powerful and atom-economical strategy for forming C-C bonds. digitellinc.com This methodology enables the direct alkylation of enolates with unactivated alcohols, providing a novel (5+1) strategy for constructing the cyclohexane core. acs.org

The process is typically mediated by an iridium catalyst which transiently oxidizes an alcohol (such as a 1,5-diol) to an aldehyde. acs.orgnih.gov This aldehyde then undergoes an aldol condensation with a ketone, followed by dehydration to form an enone. The iridium-hydride species, formed during the initial oxidation, then "returns" the hydrogen to reduce the enone, completing the cyclization and regenerating the catalyst. acs.orgnih.gov This approach allows for the synthesis of multisubstituted cyclohexanes with high levels of diastereoselectivity and, with the use of chiral ligands, high enantioselectivity. nih.govnih.gov

Key features of this method include:

Direct use of alcohols : It avoids the need to pre-activate alcohols as electrophiles. semanticscholar.org

High Stereocontrol : The reaction can be tuned to achieve high levels of diastereoselectivity and enantioselectivity. acs.orgnih.gov

Atom Economy : The only byproduct is water, making it a "green" synthetic method. digitellinc.com

Table 2: Iridium-Catalyzed (5+1) Annulation via Hydrogen Borrowing

| C1 Building Block | C5 Building Block | Catalyst System | Key Outcome |

|---|---|---|---|

| Methyl Ketone | 1,5-Diol | Iridium complex (e.g., Ir(cod)(acac)) | Stereoselective formation of substituted cyclohexanes. acs.orgnih.gov |

Alternative strategies involve the ring-opening of cyclic precursors followed by an intramolecular cyclization to form the cyclohexane ring. These methods can provide access to complex substitution patterns that may be difficult to achieve through other means.

Epoxide Ring-Opening : Cyclohexene oxides are valuable building blocks that can be opened by various nucleophiles. acs.org A synthetic strategy could involve the opening of an epoxide by a nucleophile that contains the precursor to the carboxamide group, followed by further transformations. Lewis acids are often used to catalyze these ring-opening reactions, with their efficacy influenced by factors such as the cation's size and the nucleophile's strength. acs.org

Cyclopropane Ring-Opening : Donor-acceptor cyclopropanes can undergo ring-opening in the presence of Lewis or Brønsted acids, generating a 1,3-zwitterion that can be trapped by nucleophiles. rsc.org Subsequent intramolecular reactions can then be used to form the six-membered ring.

Intramolecular Aldol Cyclization : The intramolecular iodo-aldol cyclization of prochiral α-substituted enoate aldehydes can produce functionalized carbocycles with high trans-selectivity of the hydroxyl and iodomethyl groups, providing a handle for further functionalization.

Installation of the Hydroxyl and Carboxamide Functionalities

Once the cyclohexane core is established, the focus shifts to the precise installation of the hydroxyl and carboxamide groups. This can be achieved either by starting with precursors already containing these functionalities or by introducing them onto a pre-formed cyclohexane ring.

The most straightforward route to the carboxamide is the direct condensation of the corresponding carboxylic acid (4-hydroxycyclohexanecarboxylic acid) with an amine source, typically ammonia (B1221849). While this reaction is thermodynamically challenging due to the formation of a stable carboxylate-ammonium salt, various catalysts have been developed to facilitate this transformation by removing the water byproduct. encyclopedia.pub

Boric Acid Catalysis : Boric acid and its derivatives have proven to be green, inexpensive, and effective catalysts for direct amidation. orgsyn.org They are believed to activate the carboxylic acid by forming a complex with the hydroxyl group, facilitating nucleophilic attack by the amine. orgsyn.org

Titanium-Based Catalysts : Titanium tetrafluoride (TiF4) has been shown to catalyze the direct amidation of both aromatic and aliphatic carboxylic acids in refluxing toluene. researchgate.net

Phosphorus-Based Catalysts : Reagents like tris(o-phenylenedioxy)cyclotriphosphazene (TAP) can act as pre-catalysts, generating a cyclic phosphate (B84403) species in situ that promotes amide formation. encyclopedia.pub

Table 3: Catalytic Systems for Direct Amidation of Carboxylic Acids

| Catalyst System | Reaction Conditions | Scope | Key Advantage |

|---|---|---|---|

| Boric Acid | Thermal, often with water removal | Wide range of acids and amines | Inexpensive, low toxicity, environmentally friendly. orgsyn.org |

| Titanium Tetrafluoride (TiF4) | Refluxing toluene | Aromatic and aliphatic acids | Effective for various substrates. researchgate.net |

| Diboronic Acid Anhydrides | Thermal | Hydroxy-directed amidation | High yields for complex substrates. encyclopedia.pub |

| Tris(o-phenylenedioxy)cyclotriphosphazene (TAP) | Thermal | Aromatic acids and amines | In situ generation of active catalyst. encyclopedia.pub |

An alternative strategy involves introducing the hydroxyl group onto a pre-existing cyclohexane carboxamide scaffold. This requires the selective oxidation of a non-activated C-H bond, which is a significant challenge in organic synthesis.

Biocatalytic Hydroxylation : Cytochrome P450 monooxygenases are enzymes capable of catalyzing the highly regio- and stereospecific oxyfunctionalization of inert C-H bonds under mild conditions. nih.gov Engineered P450s can be used in whole-cell biocatalysis systems to hydroxylate cyclohexane rings with high efficiency. nih.govnih.gov The ratio of alcohol to ketone produced can indicate the reaction mechanism, with a high ratio suggesting a metal-based oxidant pathway rather than a free-radical one. mdpi.com

Metal-Complex Catalysis : Manganese and iron complexes are known to catalyze the oxidation of C-H bonds using oxidants like hydrogen peroxide. mdpi.comuu.nl The selectivity of these reactions can be tuned by modifying the ligand structure around the metal center.

Supramolecular Control : Non-covalent hosts like cyclodextrins can be used to control the selectivity of hydroxylation. By forming an inclusion complex with the cyclohexane substrate, the cyclodextrin can shield certain C-H bonds while exposing a specific position to an external oxidizing agent, thereby directing the hydroxylation to a desired site. polyu.edu.hk

Table 4: Methods for C-H Hydroxylation on Cyclohexane Scaffolds

| Method | Catalyst/Reagent | Key Features |

|---|---|---|

| Biocatalysis | Cytochrome P450 Monooxygenases | High regio- and stereoselectivity, mild conditions. nih.govnih.gov |

| Metal Catalysis | Manganese or Iron Complexes + H2O2 | Tunable reactivity based on ligand design. mdpi.comuu.nl |

| Supramolecular | Cyclodextrins + Dioxirane | Site-selectivity achieved through host-guest complexation. polyu.edu.hk |

Stereocontrolled Functional Group Interconversion

Stereocontrolled functional group interconversion (FGI) is a fundamental strategy for accessing specific stereoisomers of 4-hydroxycyclohexane-1-carboxamide (B49354) that may not be directly accessible through a primary synthetic route. This approach typically involves the conversion of one functional group into another with predictable control over the stereochemical outcome at the affected chiral center.

A common application of FGI in this context is the inversion of the hydroxyl group's stereochemistry to convert between cis and trans diastereomers. For instance, a cis-4-hydroxycyclohexane derivative can be converted to its trans counterpart. This is often achieved through a two-step sequence involving a substitution reaction that proceeds with an inversion of configuration, such as the SN2 mechanism.

Key FGI transformations applicable to this system include:

Mitsunobu Reaction: This reaction allows for the direct inversion of a secondary alcohol's stereochemistry. By reacting the hydroxyl group of one isomer with a nucleophile (e.g., an acetate source) under Mitsunobu conditions, an intermediate is formed with inverted stereochemistry. Subsequent hydrolysis of the resulting ester yields the epimeric alcohol.

Tosylation and Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group, such as a tosylate (OTs). Subsequent treatment with a nucleophile in an SN2 reaction leads to an inversion of the stereocenter. For example, reaction with acetate followed by hydrolysis will yield the inverted alcohol.

These methods provide powerful tools for manipulating the stereochemistry of intermediates, thereby enabling a synthetic route to be redirected towards a different desired final stereoisomer of this compound. ub.edu

Stereoselective Synthesis of this compound Isomers

The synthesis of specific isomers of this compound relies heavily on stereoselective methods that control the three-dimensional arrangement of atoms. These approaches are categorized based on whether they control relative stereochemistry (diastereoselective) or absolute stereochemistry (enantioselective).

Diastereoselective Synthesis Approaches

Diastereoselective synthesis aims to produce a single diastereomer (cis or trans) in preference to the other. For a cyclohexane ring, this involves controlling the relative orientation of the substituents on the ring. Several robust strategies have been developed for the diastereoselective synthesis of substituted cyclohexanes.

One of the most powerful methods for constructing the cyclohexane core with high diastereoselectivity is the Diels-Alder cycloaddition . This reaction creates a six-membered ring with predictable stereochemistry based on the geometry of the starting diene and dienophile. rsc.org Other advanced strategies include cascade or domino reactions, which form multiple bonds in a single pot operation with high stereocontrol. For example, cascade Michael-Michael reactions have been used to create highly functionalized cyclohexanones with excellent diastereoselectivity. researchgate.netnih.gov

Below is a table summarizing some relevant diastereoselective synthesis strategies for cyclohexane derivatives.

| Synthetic Strategy | Description | Key Features |

| Diels-Alder Cycloaddition | A [4+2] cycloaddition to form a six-membered ring. | High stereospecificity; controls relative stereochemistry of up to four contiguous centers. rsc.org |

| Cascade Michael-Aldol Reaction | Sequential conjugate addition and aldol condensation. | Forms functionalized cyclohexanone skeletons. researchgate.net |

| Pseudo Five-Component Reaction | A one-pot reaction involving multiple starting materials to build a complex cyclohexane core. | High efficiency and atom economy; can generate multiple stereocenters. researchgate.net |

| Organocatalytic Cascade Reactions | Use of small organic molecules as catalysts to promote sequential reactions. | Can create multiple stereogenic centers with high diastereoselectivity. nih.gov |

These methods are instrumental in synthesizing precursors to this compound where the cis or trans relationship between the hydroxyl and carboxamide groups is established early in the synthetic sequence.

Enantioselective Synthesis Pathways

Enantioselective synthesis focuses on the production of a single enantiomer of a chiral molecule. For this compound, this involves controlling the absolute configuration at its chiral centers. This is most often achieved through asymmetric catalysis, where a small amount of a chiral catalyst directs the reaction to form one enantiomer preferentially over the other.

While specific enantioselective routes for this compound are not extensively detailed in the literature, general organocatalytic strategies for the asymmetric synthesis of functionalized cyclohexanes are well-established. nih.gov For example, chiral amine catalysts can activate substrates via enamine or iminium ion formation, leading to highly stereoselective ring-forming reactions. nih.gov A chiral amino-squaramide catalyst, for instance, has been used to promote Michael additions that initiate a cascade sequence, ultimately affording highly substituted cyclohexane derivatives in excellent enantiomeric excess (ee). nih.gov

Such strategies could be adapted to produce an enantiomerically pure precursor to this compound, which would then be carried through the final amidation step. The choice of catalyst (e.g., a quinine-derived squaramide or its pseudo-enantiomer) allows for access to either enantiomer of the final product. nih.gov

Enzymatic Approaches in Chiral Cyclohexane Amide Synthesis

Biocatalysis, using isolated enzymes, offers a powerful and environmentally friendly alternative to traditional chemical methods for producing chiral compounds. pharmasalmanac.com Enzymes operate under mild conditions and exhibit high stereo- and regioselectivity, making them ideal for the synthesis of enantiomerically pure pharmaceuticals and intermediates. pharmasalmanac.com

In the context of chiral cyclohexane amide synthesis, several enzymatic strategies are applicable:

Kinetic Resolution: Enzymes, particularly lipases, can selectively acylate or hydrolyze one enantiomer in a racemic mixture of a precursor alcohol or ester, leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers. acs.org For example, Candida antarctica Lipase B is a versatile enzyme known for effecting such resolutions. researchgate.net

Desymmetrization: Enzymes can selectively react with one of two identical functional groups in a prochiral or meso compound to generate a chiral product. This approach can theoretically achieve a 100% yield of a single enantiomer. pharmasalmanac.com

Reductive Amination: Amine dehydrogenases (AmDHs) can catalyze the synthesis of chiral amines from ketones via reductive amination, which can serve as precursors to the target amide. nih.gov

The table below summarizes enzymatic reactions relevant to the synthesis of chiral amides.

| Enzymatic Approach | Enzyme Class | Application |

| Enantioselective Aminolysis | Lipases, Proteases | Resolution of racemic esters with amines to form chiral amides. rsc.org |

| Kinetic Resolution | Lipases | Selective acylation/hydrolysis of a racemic alcohol or ester precursor. acs.org |

| Asymmetric Synthesis | Transaminases (TAs) | Transfer of an amine group to a prochiral ketone, creating a chiral amine precursor. nih.gov |

| Reductive Amination | Amine Dehydrogenases (AmDHs) | Synthesis of chiral amines from a ketone precursor using ammonia. nih.gov |

These enzymatic methods provide efficient pathways to chiral building blocks essential for the synthesis of specific enantiomers of this compound.

Optimization of Reaction Conditions and Process Development for this compound Synthesis

The successful synthesis of this compound, particularly on a larger scale, requires careful optimization of reaction conditions to maximize yield, purity, and efficiency. A crucial step in the synthesis is the formation of the amide bond, typically by coupling the precursor, 4-hydroxycyclohexane-1-carboxylic acid, with an ammonia source.

Research into amide bond formation for DNA-encoded combinatorial libraries has provided valuable insights into optimizing this specific transformation. nih.gov A study systematically compared different coupling reagents for the reaction between various carboxylic acids, including trans-4-hydroxycyclohexane-1-carboxylic acid, and amino-modified oligonucleotides. nih.gov

Two prominent methods were evaluated:

DMT-MM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride)

EDC/HOAt/DIPEA (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, 1-hydroxy-7-azabenzotriazole, and N,N'-diisopropylethylamine)

The study found that the EDC/HOAt/DIPEA combination provided significantly higher conversion rates for a broad range of substrates compared to the DMT-MM protocol. nih.gov While 42% of compounds tested with the optimized DMT-MM method showed conversions below 50%, the EDC/HOAt/DIPEA method resulted in conversions greater than 75% for 78% of the 543 carboxylic acids tested. nih.gov This highlights the importance of selecting the appropriate coupling reagents to ensure an efficient amidation process. These optimized conditions are directly applicable to the synthesis of this compound from its corresponding carboxylic acid.

The following interactive table presents a comparison of the coupling methods based on the research findings.

| Coupling Method | Description | Conversion Efficiency (Across 543 Acids) | Notes |

| DMT-MM | A triazine-based coupling reagent. | 42% of compounds had <50% conversion. nih.gov | Less effective for a diverse range of substrates. |

| EDC/HOAt/DIPEA | A carbodiimide-based method with additives. | 78% of compounds had >75% conversion. nih.gov | Highly efficient for various primary and secondary amines. nih.gov |

This data underscores that a well-chosen set of reagents is critical for developing a robust and scalable process for the synthesis of this compound.

Stereochemical and Conformational Analysis of 4 Hydroxycyclohexane 1 Carboxamide

Configurational Isomerism of 4-Hydroxycyclohexane-1-carboxamide (B49354) (cis/trans)

Configurational isomers are stereoisomers that can only be interconverted by breaking and reforming chemical bonds. edubull.com For substituted cycloalkanes like this compound, this isomerism manifests as cis-trans isomerism, which describes the relative spatial orientation of the substituents attached to the ring. youtube.commhmedical.com

Cis Isomer : In the cis isomer, the hydroxyl (-OH) and carboxamide (-CONH2) groups are situated on the same side of the cyclohexane (B81311) ring. If the ring is considered as a plane, both substituents will either project out towards the viewer (represented by wedges) or away from the viewer (represented by dashes). youtube.comyoutube.com

Trans Isomer : In the trans isomer, the hydroxyl and carboxamide groups are located on opposite sides of the cyclohexane ring. One substituent will project out of the plane while the other projects behind it. youtube.comyoutube.com

These two isomers are distinct compounds with different physical and chemical properties. youtube.com They cannot be interconverted through simple bond rotations, such as the ring flipping seen in conformational changes. edubull.com The cis isomer of 1,4-disubstituted cyclohexane is an achiral meso compound as it possesses a plane of symmetry. In contrast, the trans isomer is chiral and exists as a pair of enantiomers (non-superimposable mirror images). ox.ac.uk

Conformational Preferences of the Cyclohexane Ring System

The cyclohexane ring is not a flat hexagon. msu.edumasterorganicchemistry.com To avoid the significant angle and torsional strain of a planar arrangement, the ring puckers into several three-dimensional shapes known as conformations. msu.edulibretexts.org These conformations can be interconverted by rotation around the carbon-carbon single bonds.

Chair and Boat Conformations and their Interconversion Dynamics

The two most notable conformations of cyclohexane are the chair and the boat.

Chair Conformation : This is the most stable conformation of cyclohexane, with over 99.9% of molecules adopting this form at room temperature. masterorganicchemistry.comwikipedia.org Its stability arises from the fact that it is virtually free of strain. The C-C-C bond angles are approximately 111.5°, very close to the ideal tetrahedral angle of 109.5°, thus minimizing angle strain. pressbooks.pub Furthermore, all hydrogen atoms on adjacent carbons are perfectly staggered, which eliminates torsional strain. masterorganicchemistry.commakingmolecules.com In the chair conformation, the hydrogen atoms (and any substituents) occupy two distinct types of positions:

Axial (a) : Three bonds point straight up and three straight down, parallel to an axis of symmetry. msu.edu

Equatorial (e) : Six bonds point out from the "equator" of the ring. msu.edu

Boat Conformation : The boat conformation is significantly less stable than the chair. libretexts.org This instability is due to two main factors:

Torsional Strain : The C-H bonds on four of the carbon atoms are eclipsed. libretexts.org

Steric Strain : There is a repulsive steric interaction between the two "flagpole" hydrogen atoms, which are positioned close to each other across the ring. libretexts.org

The interconversion between two equivalent chair conformations, known as a "ring flip," is a rapid process at room temperature. During this flip, the ring passes through several higher-energy intermediate conformations, including the half-chair and the twist-boat . The twist-boat is more stable than the true boat conformation as it alleviates some of the flagpole and torsional strain. masterorganicchemistry.compressbooks.pub

Table 1: Relative Energies of Cyclohexane Conformations

| Conformation | Relative Energy (kJ/mol) | Strain Type(s) |

|---|---|---|

| Chair | 0 | None |

| Twist-Boat | 23 | Steric, Torsional |

| Boat | 29 | Steric, Torsional |

Data sourced from general conformational analysis principles. libretexts.orgpressbooks.pub

Influence of Hydroxyl and Carboxamide Groups on Conformational Equilibrium

When a cyclohexane ring bears substituents, the two chair conformations that result from a ring flip are no longer energetically equivalent. msu.edu During the flip, any substituent in an axial position becomes equatorial, and any substituent in an equatorial position becomes axial. makingmolecules.com

Generally, a chair conformation is more stable when a bulky substituent is in the equatorial position. wikipedia.orgmakingmolecules.com When a large group occupies an axial position, it experiences steric repulsion with the two other axial hydrogen atoms on the same side of the ring. This unfavorable interaction is known as a 1,3-diaxial interaction . sapub.org

The preference for a substituent to be in the equatorial position is quantified by its "A-value," which represents the difference in Gibbs free energy (ΔG) between the equatorial and axial conformers. wikipedia.org A larger A-value indicates a stronger preference for the equatorial position.

Table 2: A-Values for Relevant Substituents

| Substituent | A-Value (kJ/mol) |

|---|---|

| -OH (Hydroxyl) | 3.9 |

A-value for -OH is well-established. The A-value for -CONH2 is estimated to be similar to that of a carboxyl group.

For trans-4-Hydroxycyclohexane-1-carboxamide , the most stable conformation will have both the hydroxyl and carboxamide groups in equatorial positions (diequatorial). A ring flip would place both bulky groups in the less favorable axial positions (diaxial), a state of significantly higher energy.

For cis-4-Hydroxycyclohexane-1-carboxamide , one substituent must be axial while the other is equatorial. Since the estimated A-value for the carboxamide group is larger than that of the hydroxyl group, the conformational equilibrium will favor the chair form where the carboxamide group occupies the more spacious equatorial position and the hydroxyl group is in the axial position.

Stereoelectronic Effects in this compound

Stereoelectronic effects are stabilizing interactions that depend on the specific three-dimensional arrangement of orbitals within a molecule. wikipedia.orgbaranlab.org These effects arise from orbital overlap between electron donors (filled bonding or non-bonding orbitals) and electron acceptors (empty anti-bonding orbitals). wikipedia.org

In this compound, a key stereoelectronic effect is hyperconjugation . This involves the delocalization of electrons from a filled σ (sigma) bonding orbital to an adjacent empty σ* (sigma anti-bonding) orbital. The strength of this interaction is highly dependent on the geometry, being strongest when the interacting orbitals are anti-periplanar (in the same plane, but pointing in opposite directions). researchgate.net

Furthermore, in certain conformations of the cis isomer, there may be potential for intramolecular hydrogen bonding between the hydrogen of the hydroxyl group and the oxygen of the carboxamide group. Such an interaction could provide additional stability to a conformation that might otherwise be considered less favorable based solely on steric factors.

Characterization of Absolute and Relative Stereochemistry

Determining the specific three-dimensional arrangement of atoms in this compound requires specialized analytical techniques.

Relative Stereochemistry : The determination of whether the molecule is the cis or trans isomer is known as determining the relative stereochemistry. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. The spatial relationship between protons on the cyclohexane ring affects their magnetic environment and the coupling constant (J-value) between them. The magnitude of the J-value between a proton on C1 and a proton on an adjacent carbon can help distinguish between axial and equatorial orientations of the substituents, thereby elucidating the cis or trans configuration.

Absolute Stereochemistry : Absolute stereochemistry refers to the precise R or S configuration at each chiral center. ox.ac.uk As noted earlier, only the trans isomer of this compound is chiral. The definitive method for determining the absolute configuration of a chiral molecule is single-crystal X-ray crystallography . mdpi.com This technique maps the electron density of a crystalline sample, providing a precise three-dimensional model of the molecule and allowing for unambiguous assignment of the absolute stereochemistry. mdpi.com Other methods, such as chemical correlation to a compound of known stereochemistry or the use of chiral chromatography, can also be employed. mdpi.com

Table of Compounds

| Compound Name |

|---|

| This compound |

| cis-4-Hydroxycyclohexane-1-carboxamide |

| trans-4-Hydroxycyclohexane-1-carboxamide |

| 1,3-dimethylcyclohexane |

Chemical Transformations and Derivatization of 4 Hydroxycyclohexane 1 Carboxamide

Reactions Involving the Hydroxyl Group

The secondary alcohol of 4-hydroxycyclohexane-1-carboxamide (B49354) is a key site for various chemical modifications, including esterification, etherification, oxidation, and reduction.

Esterification and Etherification Reactions

Esterification: The hydroxyl group can be readily esterified to form the corresponding esters. A common method involves the reaction with acid anhydrides in the presence of a base. For instance, treatment with acetic anhydride (B1165640) and a base like pyridine (B92270) or a tertiary amine would yield 4-acetoxycyclohexane-1-carboxamide. The use of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can significantly accelerate the reaction.

| Reaction | Reagents and Conditions | Product |

| Esterification | Acid Anhydride (e.g., Acetic Anhydride), Base (e.g., Pyridine), +/- DMAP | 4-Acetoxycyclohexane-1-carboxamide |

Etherification: The Williamson ether synthesis provides a classical route to ethers from alcohols. This SN2 reaction involves the deprotonation of the hydroxyl group with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then reacts with an alkyl halide. researchgate.netmasterorganicchemistry.comwikipedia.orglibretexts.org For example, reacting this compound with NaH followed by methyl iodide would produce 4-methoxycyclohexane-1-carboxamide. The choice of a primary alkyl halide is crucial to favor substitution over elimination. masterorganicchemistry.comwikipedia.org

| Reaction | Reagents and Conditions | Product |

| Etherification | 1. Strong Base (e.g., NaH), THF; 2. Alkyl Halide (e.g., CH3I) | 4-Alkoxycyclohexane-1-carboxamide |

Oxidation and Reduction Pathways of the Alcohol Functionality

Oxidation: The secondary alcohol in this compound can be oxidized to the corresponding ketone, 4-oxocyclohexane-1-carboxamide. A variety of oxidizing agents can be employed for this transformation. Common laboratory reagents for the oxidation of secondary alcohols to ketones include chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) and sulfuric acid (Jones oxidation). edubirdie.comlibretexts.org More environmentally friendly and milder alternatives include sodium hypochlorite (B82951) (bleach) in the presence of a catalyst like glacial acetic acid. youtube.com Other reagents like Dess-Martin periodinane (DMP) or a Swern oxidation (using oxalyl chloride or trifluoroacetic anhydride, dimethyl sulfoxide, and a hindered base) are also effective.

| Reaction | Reagents and Conditions | Product |

| Oxidation | CrO₃/H₂SO₄ (Jones Reagent); NaOCl/CH₃COOH; DMP; Swern Oxidation | 4-Oxocyclohexane-1-carboxamide |

Reduction (Deoxygenation): The reduction of the hydroxyl group to a hydrogen atom, effectively converting this compound to cyclohexanecarboxamide (B73365), is a more challenging transformation. This deoxygenation can be achieved through a two-step process. First, the alcohol is converted to a good leaving group, such as a tosylate or mesylate. Subsequent reduction of the tosylate with a strong hydride reagent like lithium aluminum hydride (LiAlH₄) would then yield the deoxygenated product.

| Reaction | Reagents and Conditions | Product |

| Deoxygenation | 1. TsCl, Pyridine; 2. LiAlH₄, THF | Cyclohexanecarboxamide |

Selective Functionalization of the Hydroxyl Group

In the presence of the carboxamide group, selective functionalization of the hydroxyl group can be achieved through the use of protecting groups. Silyl (B83357) ethers are commonly used for this purpose due to their ease of introduction and removal under specific conditions. For instance, the hydroxyl group can be protected as a tert-butyldimethylsilyl (TBDMS) ether by reacting this compound with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base like imidazole. organic-chemistry.orgresearchgate.netuni-muenchen.de The bulkier tert-butyldiphenylsilyl (TBDPS) group can also be used for enhanced stability. wikipedia.org This protection strategy allows for subsequent reactions to be carried out on the carboxamide group without affecting the hydroxyl functionality.

| Reaction | Reagents and Conditions | Product |

| Silylation | TBDMSCl, Imidazole, DMF | 4-(tert-Butyldimethylsilyloxy)cyclohexane-1-carboxamide |

Reactions Involving the Carboxamide Group

The carboxamide functional group, while generally stable, can undergo hydrolysis and transamidation under specific conditions.

Hydrolysis of the Amide Bond under Controlled Conditions

The hydrolysis of the carboxamide to the corresponding carboxylic acid, 4-hydroxycyclohexanecarboxylic acid, can be achieved under either acidic or basic conditions, typically requiring elevated temperatures. khanacademy.org

Acid-Catalyzed Hydrolysis: Heating this compound in the presence of a strong acid, such as aqueous hydrochloric acid or sulfuric acid, will yield 4-hydroxycyclohexanecarboxylic acid and the corresponding ammonium (B1175870) salt. khanacademy.org

Base-Catalyzed Hydrolysis: Alternatively, heating with a strong base like aqueous sodium hydroxide (B78521) will produce the sodium salt of 4-hydroxycyclohexanecarboxylic acid and ammonia (B1221849) gas. khanacademy.org Subsequent acidification of the reaction mixture is necessary to isolate the free carboxylic acid. The basic hydrolysis of sterically hindered esters has been shown to be effective in non-aqueous media, a technique that could potentially be applied to hindered amides. arkat-usa.org

| Reaction | Reagents and Conditions | Initial Product | Final Product (after workup) |

| Acid Hydrolysis | H₃O⁺, Heat | 4-Hydroxycyclohexanecarboxylic acid, NH₄⁺ | 4-Hydroxycyclohexanecarboxylic acid |

| Base Hydrolysis | 1. NaOH(aq), Heat; 2. H₃O⁺ | Sodium 4-hydroxycyclohexanecarboxylate, NH₃ | 4-Hydroxycyclohexanecarboxylic acid |

Transamidation Reactions

Transamidation, the conversion of one amide into another by reaction with an amine, is a challenging but valuable transformation. wikipedia.org While primary amides like this compound are more amenable to this reaction than secondary or tertiary amides, it often requires a catalyst. wikipedia.org Lewis acids or metal catalysts can facilitate this exchange. acs.orgnih.gov For example, aluminum(III)-based catalysts have been shown to be effective for the transamidation of secondary carboxamides, a principle that could be extended to primary amides. acs.orgnih.gov Metal-free approaches have also been developed, sometimes requiring activation of the amide, for instance by an N-Boc group. nih.govacs.org

| Reaction | Catalyst/Conditions | Reactant | Product |

| Transamidation | Metal Catalyst (e.g., Al(III), Fe(III)) or Metal-Free (with activation), Heat | Amine (R-NH₂) | N-Substituted-4-hydroxycyclohexane-1-carboxamide |

Reduction of the Amide to Amines

The conversion of the amide moiety in this compound to an amine is a fundamental transformation that yields (4-hydroxycyclohexyl)methanamine. This reduction effectively replaces the carbonyl oxygen with two hydrogen atoms, providing access to primary amines which are valuable synthetic intermediates.

While highly effective, the reactivity of LiAlH₄ necessitates careful handling and inert reaction conditions. numberanalytics.com Modern advancements have introduced alternative, often milder, and more selective methods for amide reduction. organic-chemistry.org These can include catalytic hydrosilylation, employing a transition-metal catalyst (e.g., based on nickel, platinum, or zinc) in the presence of a silane (B1218182) reducing agent. organic-chemistry.org These methods can offer improved functional group tolerance, potentially avoiding the reduction of other sensitive groups within a molecule. organic-chemistry.org

Table 1: Reagents for Amide Reduction

| Reagent(s) | Solvent(s) | Product | Notes |

|---|

N-Alkylation and N-Acylation Strategies

The nitrogen atom of the primary amide in this compound can be functionalized through alkylation or acylation, leading to the formation of N-substituted derivatives. These reactions introduce new substituents onto the amide nitrogen, modifying the compound's steric and electronic properties.

N-Acylation involves the reaction of this compound with an acylating agent, such as an acid chloride or an acid anhydride, typically in the presence of a base to scavenge the acidic byproduct. google.com This process yields an N-acyl-4-hydroxycyclohexane-1-carboxamide, also known as a diacylamine or imide derivative. For instance, reaction with acetyl chloride in the presence of a non-nucleophilic base like pyridine would yield N-acetyl-4-hydroxycyclohexane-1-carboxamide. These N-acylated products are important in various synthetic contexts, including as intermediates in the synthesis of other N-heterocycles. chemrxiv.org

N-Alkylation of primary amides like this compound is more challenging than the alkylation of amines due to the lower nucleophilicity of the amide nitrogen. However, under appropriate conditions, it can be achieved. The amide is first deprotonated with a strong base (e.g., sodium hydride, NaH) to form the corresponding amide anion (an amidate), which is a much stronger nucleophile. This anion can then react with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in an Sₙ2 reaction to furnish the N-alkylated product. This two-step sequence provides access to a range of N-alkyl-4-hydroxycyclohexane-1-carboxamides.

Table 2: N-Substitution Reactions

| Reaction Type | Reagent(s) | Product Class |

|---|---|---|

| N-Acylation | Acid Chloride (R-COCl), Base (e.g., Pyridine) | N-Acyl-4-hydroxycyclohexane-1-carboxamides |

Transformations of the Cyclohexane (B81311) Ring

Ring Expansion and Contraction Reactions

The cyclohexane framework of this compound can be chemically altered to produce larger or smaller ring systems. These skeletal rearrangements are powerful tools for accessing novel carbocyclic structures.

Ring Expansion can be achieved via the Tiffeneau-Demjanov rearrangement. wikipedia.orgwikipedia.orglibretexts.org This reaction sequence typically expands a cyclic ketone or a cycloalkanol by one carbon atom. organicreactions.orgwikipedia.org To apply this to this compound, a multi-step synthesis is required. First, the amide must be reduced to the primary amine, (4-hydroxycyclohexyl)methanamine, as described in section 4.2.3. The resulting 1-aminomethyl-4-hydroxycyclohexanol can then be treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a mineral acid). wikipedia.orgwikipedia.org Diazotization of the primary amine yields an unstable diazonium salt, which spontaneously loses nitrogen gas to form a primary carbocation. wikipedia.org This is followed by a 1,2-alkyl shift, where a carbon-carbon bond from the cyclohexane ring migrates to the carbocation center, resulting in the formation of a ring-expanded cycloheptanone (B156872) derivative. wikipedia.orgslideshare.net

Ring Contraction represents a more challenging transformation for saturated carbocycles. While general methods exist, such as certain photochemical rearrangements or Favorskii-type rearrangements of α-haloketones, their direct application to this compound is not straightforward. wikipedia.org A potential, though complex, pathway could involve the conversion of the hydroxyl group into a suitable leaving group, followed by the introduction of a second functional group that facilitates a rearrangement. For instance, recent developments in skeletal rearrangement technology, such as the B(C₆F₅)₃-catalyzed rearrangement of hydroxylamines, offer new avenues for the regioselective ring contraction of cyclic amines, which could be accessed from the title compound. researchgate.net

Introduction of Additional Functionalities onto the Cyclohexane Core

Introducing new functional groups onto the saturated cyclohexane ring requires the activation of C-H bonds. Modern synthetic methods, particularly those involving transition-metal catalysis, have made significant strides in this area.

Palladium-catalyzed C-H activation/functionalization is a prominent strategy. nih.gov Using a directing group, it is possible to selectively functionalize a specific C-H bond. In the case of this compound, either the amide or the hydroxyl group (or a derivative thereof) could potentially act as a directing group to guide a catalyst to a specific C-H bond on the ring. For example, methods have been developed for the γ-methylene C-H arylation of cycloalkane carboxylic acids, which, if adapted, could lead to the introduction of an aryl group at the C2 or C6 position relative to the carboxamide. nih.gov Other strategies involve dirhodium catalysts that can selectively functionalize unactivated C-H bonds, offering a potential route to new chiral, substituted cyclohexane derivatives. nsf.gov These reactions typically introduce aryl, alkyl, or other groups by reacting the substrate with an appropriate coupling partner in the presence of the catalyst and an oxidant.

Selective Halogenation and Dehydrohalogenation Reactions

Selective halogenation of the cyclohexane ring, followed by dehydrohalogenation, provides a route to introduce unsaturation, yielding cyclohexene (B86901) derivatives.

Selective Halogenation of the hydroxyl group can be readily achieved using standard reagents. For instance, treatment with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) would convert the secondary alcohol into the corresponding 4-chloro- or 4-bromocyclohexane-1-carboxamide. Alternatively, non-heme iron-based catalysts have been developed for the selective halogenation of sp³ C-H bonds, which could theoretically be applied to directly halogenate the cyclohexane ring, though selectivity might be a challenge. rsc.org

Dehydrohalogenation is an elimination reaction that removes a hydrogen halide from an alkyl halide to form an alkene. wikipedia.org The 4-halocyclohexane-1-carboxamide intermediate, upon treatment with a strong, non-nucleophilic base such as potassium tert-butoxide (t-BuOK) or 1,8-diazabicycloundec-7-ene (DBU), would undergo a β-elimination reaction. youtube.comucalgary.ca This involves the removal of the halogen and a proton from an adjacent carbon atom. taylorandfrancis.com This process would result in the formation of a carbon-carbon double bond, yielding cyclohex-3-ene-1-carboxamide. The regioselectivity of the elimination (i.e., which double bond isomer is formed) can be influenced by the choice of base and reaction conditions. ucalgary.calibretexts.org

Table 3: Transformations of the Cyclohexane Ring

| Transformation | Key Intermediate(s) | Reagent(s) | Final Product Class |

|---|---|---|---|

| Ring Expansion | (4-hydroxycyclohexyl)methanamine | NaNO₂, H⁺ | Cycloheptanone derivatives |

| C-H Functionalization | This compound | Pd or Rh catalyst, Coupling Partner | Substituted cyclohexane derivatives |

| Dehydrohalogenation | 4-Halocyclohexane-1-carboxamide | Strong Base (e.g., t-BuOK) | Cyclohexene carboxamides |

Mechanistic Studies of Reactions Involving 4 Hydroxycyclohexane 1 Carboxamide

Reaction Mechanism Elucidation for Amide Bond Formation and Modification

The formation of the amide bond in 4-Hydroxycyclohexane-1-carboxamide (B49354), typically via the reaction of 4-hydroxycyclohexanecarboxylic acid with an amine source, is a cornerstone of its synthesis. nih.govbiosynth.com While classic methods often rely on stoichiometric activating agents, modern approaches favor more efficient catalytic pathways. catalyticamidation.info

Catalytic direct amidation represents a more atom-economical and environmentally friendly alternative to traditional methods that generate significant waste. catalyticamidation.infomdpi.com Various catalytic systems have been developed that are applicable to the formation of the amide bond in molecules like this compound.

Boron-Based Catalysis : Boronic acids and boric acid have emerged as effective catalysts for the direct amidation of carboxylic acids and amines. mdpi.comorgsyn.org The mechanism is thought to involve the activation of the carboxylic acid through the formation of a complex with the boron catalyst. In some cases, the concerted action of multiple boron atoms via bridged B-X-B units is proposed to be involved in activating the carboxylic acid for amidation. catalyticamidation.info The catalytic activity can be enhanced by co-catalysts; for instance, studies on boric acid-catalyzed amidation have shown that polyethylene (B3416737) glycol (PEG) can form a synergistic catalytic system, likely through the formation of a PEG-boric ester complex. orgsyn.org

Organocatalysis : Non-metal-based catalysts provide another avenue for amide bond formation. Systems based on S-N or Se-Se bonds, activated by a phosphine, can generate an electrophilic phosphonium (B103445) salt that activates the carboxylic acid for reaction with an amine. mdpi.com Similarly, Brønsted acids have been used to catalyze the coupling of carboxylic acids and amines, proceeding through the activation of a coupling reagent like an ynamide. thieme-connect.de

Carbodiimide (B86325) Coupling : While often used stoichiometrically, reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of additives like N-hydroxybenzotriazole (HOBt) are common for amide formation. nih.gov The mechanism involves the activation of the carboxylic acid by EDCI, which is then susceptible to nucleophilic attack by the amine.

Interactive Table: Catalytic Systems for Amide Bond Formation

| Catalytic System | Catalyst Type | General Mechanistic Feature | Reference |

|---|---|---|---|

| Boric Acid / Boronic Acids | Lewis Acid | Activation of carboxylic acid via boron ester/complex formation. | mdpi.comorgsyn.org |

| Tris(o-phenylenedioxy)cyclotriphosphazene (TAP) | Pre-catalyst | In situ generation of catechol cyclic phosphate (B84403) (CCP) which promotes amidation. | mdpi.com |

| S-N / Se-Se based systems | Organocatalyst (Redox) | Formation of an electrophilic phosphonium salt that activates the carboxylic acid. | mdpi.com |

| EDCI / HOBt | Coupling Agent / Additive | Formation of an O-acylisourea intermediate, followed by reaction with amine. | nih.gov |

The transformation from a carboxylic acid and an amine to an amide proceeds through one or more reactive intermediates, the nature of which depends on the specific reaction pathway.

In carbodiimide-mediated couplings, the carboxylic acid first adds to the carbodiimide (e.g., EDCI) to form a highly reactive O-acylisourea intermediate. nih.gov This intermediate is susceptible to nucleophilic attack. While it can react directly with the amine to form the amide, it can also undergo an undesirable side reaction (N-acylurea formation). The role of an additive like HOBt is to trap the O-acylisourea, forming an activated HOBt ester, which then reacts more cleanly with the amine to yield the desired amide. nih.gov

In boron-catalyzed reactions, the key intermediate is an activated carboxylic acid species. For example, with catalysts like 1,3-Dioxa-5-aza-2,4,6-triborinane (DATB), a complex is formed that facilitates the dehydration reaction. mdpi.com In pathways involving pre-catalysts like TAP, a catechol cyclic phosphate (CCP) is generated in situ, which then forms an activated phosphate ester with the carboxylic acid before reacting with the amine. mdpi.com For enzymatic or metal-catalyzed hydrolysis (the reverse of formation), a gem-diolate intermediate is often formed after the attack of water or a hydroxide (B78521) ion on the amide carbonyl carbon. nih.gov

Mechanistic Aspects of Hydroxyl Group Reactivity

The hydroxyl group is a potent hydrogen bond donor and acceptor. researchgate.net This capability allows it to form intramolecular hydrogen bonds, which can influence the conformational preference of the cyclohexane (B81311) ring. It can also form intermolecular hydrogen bonds with catalysts, reagents, or solvents, which can affect reaction rates and pathways. However, the presence of a highly polar hydroxyl group can also introduce a significant desolvation penalty, which can be thermodynamically unfavorable and pose challenges in certain chemical environments. researchgate.net

From a mechanistic standpoint, the hydroxyl group's nucleophilicity means it can compete with the amine during amide bond formation, potentially leading to esterification as a side reaction, especially under acidic conditions. Therefore, in many synthetic sequences, it is common practice to protect the hydroxyl group (e.g., as a silyl (B83357) ether or ester) before carrying out the amidation reaction, followed by a deprotection step. The gauche preference, a stereoelectronic effect where the hydroxyl group tends to orient itself gauche to an adjacent electron-withdrawing group, can also influence the molecule's preferred conformation and thus its reactivity. hyphadiscovery.com

Stereochemical Outcomes and Stereoselectivity Mechanisms in Transformations

This compound can exist as two primary stereoisomers: cis and trans, depending on the relative orientation of the hydroxyl and carboxamide groups. nih.gov The control of this stereochemistry is a critical aspect of its synthesis.

The stereochemical outcome is often determined by the synthetic route used to construct the cyclohexane ring or introduce its substituents.

Cycloaddition Reactions : Syntheses starting from a Diels-Alder cycloaddition can set the initial stereochemistry, which is then carried through subsequent transformations. For instance, the synthesis of related hydroxy-amino acids has been achieved via a cycloaddition of Danishefsky's diene, where the stereochemistry of the intermediates was unambiguously confirmed by X-ray crystallography. rsc.org

Reduction of a Ketone : If the precursor is a 4-oxocyclohexane-1-carboxamide, the stereochemistry of the hydroxyl group is determined by the facial selectivity of the reducing agent. Bulky reducing agents (e.g., L-Selectride) typically favor axial attack to produce an equatorial alcohol, while smaller reducing agents (e.g., NaBH₄) may favor equatorial attack to yield an axial alcohol. The cis/trans outcome depends on whether the carboxamide group is axial or equatorial.

Catalytic Control : Modern asymmetric catalysis offers powerful tools for controlling stereochemistry. The use of a chiral catalyst, such as a chiral phosphoric acid, can create a chiral environment that directs the reaction pathway, enabling the selective formation of one enantiomer or diastereomer over another. thieme-connect.denih.gov For example, in related syntheses, chiral N-tert-sulfinyl imines have been used to control the stereochemical pathway of nucleophilic additions with high specificity. mdpi.com

Kinetic and Thermodynamic Considerations in Reactions

The feasibility and rate of the formation of this compound are governed by thermodynamic and kinetic principles.

Interactive Table: Thermodynamic Parameters for Amide Bond Formation

| Parameter | General Observation for R-COOH + R-NH₂ → R-CONH-R + H₂O | Significance | Reference |

|---|---|---|---|

| Enthalpy (ΔH) | Generally positive (unfavorable) | Energy is required to break bonds and neutralize zwitterionic forms. | stackexchange.com |

| Entropy (ΔS) | Generally positive (favorable) | Two reactant molecules form two product molecules (amide + water). | stackexchange.comnih.gov |

| Gibbs Free Energy (ΔG) | Slightly positive at low temp; negative at high temp | The reaction becomes more favorable as temperature increases. | stackexchange.com |

Kinetic Considerations : The rate of amide formation is highly dependent on the reaction mechanism and the catalyst used. Kinetic studies of carbodiimide/HOBt couplings have shown that the rate-determining step is often the initial reaction between the carboxylic acid and the carbodiimide to form the O-acylisourea intermediate. nih.gov The subsequent reaction with the amine or HOBt is typically faster. The rate constant for the reaction between a carboxylate and doubly protonated EDCI in NMP was found to be approximately 4.1 x 10⁴ M⁻¹ s⁻¹, which is about 10⁵ times higher than similar rate constants in water. nih.gov Kinetic Isotope Effect (KIE) studies, where hydrogen atoms at specific positions are replaced with deuterium, are powerful tools for probing reaction mechanisms and identifying the rate-determining step, as demonstrated in related amide-forming cyclization reactions. nih.gov

Computational and Theoretical Studies of 4 Hydroxycyclohexane 1 Carboxamide

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental in determining the molecular geometry and electronic properties of 4-Hydroxycyclohexane-1-carboxamide (B49354). These methods provide a detailed picture of the molecule at the atomic level.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. nih.gov DFT studies, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are instrumental in optimizing the molecular structure of this compound. nih.govnih.gov These calculations help in determining key geometric parameters like bond lengths and angles, as well as electronic properties such as molecular orbital energies and dipole moments. nih.gov The accuracy of DFT is highly dependent on the choice of functionals and basis sets. nih.gov

DFT can elucidate the electronic driving forces in molecular interactions and predict reactive sites within the molecule. nih.gov For instance, the analysis of frontier molecular orbitals (HOMO and LUMO) provides insights into the chemical reactivity and kinetic stability of the compound. The energy gap between HOMO and LUMO is a critical parameter in determining molecular electrical transport properties.

| Computed Property | Value |

| Molecular Weight | 143.18 g/mol |

| XLogP3-AA | -0.3 |

| Monoisotopic Mass | 143.094628657 Da |

| Polar Surface Area | 63.3 Ų |

| Rotatable Bond Count | 1 |

| Complexity | 128 |

| Table 1: Selected computed properties of this compound. Data sourced from PubChem. nih.gov |

Ab Initio Methods in Conformational Analysis

Ab initio methods are computational chemistry methods based on quantum chemistry. nih.gov The term "ab initio" is Latin for "from the beginning," and these methods derive their results from first principles, without the inclusion of experimental data. In the context of this compound, ab initio methods, particularly when combined with molecular dynamics (AIMD), are valuable for exploring its conformational landscape. nih.gov

Given the flexibility of the cyclohexane (B81311) ring, which can exist in chair, boat, and twist-boat conformations, ab initio calculations can determine the relative energies of these conformers and the energy barriers for interconversion. nih.gov For example, accelerated ab initio molecular dynamics (A-AIMD) has been shown to effectively sample the conformational space of molecules like cyclohexane, accelerating the chair-to-chair interconversion by a significant factor while maintaining the correct canonical distribution of low-energy states. nih.gov This approach is crucial for understanding which conformations of this compound are most stable and likely to be present under different conditions.

Prediction of Spectroscopic Parameters (e.g., NMR, IR)

Computational methods are extensively used to predict spectroscopic parameters, which is vital for the structural elucidation of molecules like this compound. rsc.org The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for calculating NMR chemical shifts. researchgate.netresearchgate.net By comparing the computationally predicted ¹H and ¹³C NMR spectra with experimental data, the structural and electronic properties of the molecule can be validated. researchgate.netresearchgate.net

Similarly, theoretical calculations can predict infrared (IR) vibrational frequencies. mdpi.com These calculations, often scaled to better match experimental results, help in assigning the observed IR absorption bands to specific vibrational modes of the molecule, such as O-H, C-H, and C=O stretching vibrations. nih.govmdpi.com

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. mdpi.com For a flexible molecule like this compound, MD simulations can provide a detailed understanding of its conformational sampling in solution. mdpi.com These simulations model the interactions between atoms using a force field and solve Newton's equations of motion to track the trajectory of each atom.

Enhanced sampling techniques, such as accelerated molecular dynamics (aMD), are often employed to overcome the limitations of conventional MD and explore a wider range of the conformational landscape within a computationally feasible timeframe. nih.govlivecomsjournal.org By analyzing the trajectories from these simulations, researchers can identify the most populated conformational states and the transitions between them, providing a dynamic picture of the molecule's behavior in a given environment. nih.gov

Computational Retrosynthesis and Reaction Pathway Prediction

Similarly, computational methods can be used to predict reaction pathways and transition states for the synthesis or reactions of this compound. Quantum chemical calculations can model the energy profile of a reaction, identifying the lowest energy pathway and the structures of any intermediates and transition states. This information is invaluable for optimizing reaction conditions and understanding reaction mechanisms.

Theoretical Studies of Reactivity and Selectivity

Theoretical studies of reactivity and selectivity for this compound involve the use of various computational descriptors derived from quantum chemical calculations. mdpi.com Parameters such as electronegativity, chemical hardness and softness, and the electrophilicity index can be calculated to describe the molecule's chemical behavior. mdpi.com

The analysis of the molecular electrostatic potential (MEP) map can identify the electron-rich and electron-deficient regions of the molecule, predicting sites for electrophilic and nucleophilic attack. nih.gov For this compound, the oxygen atoms of the hydroxyl and carboxamide groups are expected to be nucleophilic centers, while the carbonyl carbon is an electrophilic site. These theoretical predictions are crucial for understanding and predicting the outcomes of chemical reactions involving this compound.

Advanced Spectroscopic and Chromatographic Characterization Techniques in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed structure of organic compounds in solution. For 4-Hydroxycyclohexane-1-carboxamide (B49354), which exists as cis and trans stereoisomers, NMR is crucial for assigning the relative stereochemistry and conformation.

Multi-dimensional NMR for Structural Elucidation (e.g., COSY, HSQC, HMBC)

One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the chemical environment of protons and carbons. However, for a saturated cyclic system like this compound, significant signal overlap can occur. Two-dimensional (2D) NMR experiments are essential to resolve these ambiguities and map out the molecular framework. nih.govyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically between protons on adjacent carbons (vicinal coupling). sdsu.edu In this compound, COSY spectra would show correlations connecting the proton at C1 to the protons at C2 and C6, and the proton at C4 to the protons at C3 and C5, thus tracing the connectivity around the cyclohexane (B81311) ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹J-coupling). youtube.com It allows for the definitive assignment of each carbon signal by linking it to its corresponding proton signal(s). For instance, the proton signal for the C4-H methine would show a cross-peak to the C4 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range couplings between protons and carbons over two or three bonds (²J and ³J). youtube.comsdsu.edu This is particularly powerful for identifying quaternary carbons and piecing together different spin systems. Key HMBC correlations would be observed from the protons on C2 and C6 to the carbonyl carbon (C=O) of the amide group and from the proton on C1 to the same carbonyl carbon, confirming the position of the carboxamide substituent.

Table 1: Predicted ¹H and ¹³C NMR Data and Key HMBC Correlations for trans-4-Hydroxycyclohexane-1-carboxamide (Note: Data is predicted and may vary from experimental values. Chemical shifts (δ) are in ppm.)

| Position | Predicted ¹H Shift (δ) | Predicted ¹³C Shift (δ) | Key HMBC Correlations (from ¹H to ¹³C) |

| 1 | ~2.1-2.3 | ~45-48 | C=O, C2, C6 |

| 2, 6 (axial) | ~1.2-1.4 | \multirow{2}{}{~30-34} | C1, C3/C5, C4 |

| 2, 6 (equatorial) | ~1.9-2.1 | C1, C3/C5, C4, C=O | |

| 3, 5 (axial) | ~1.3-1.5 | \multirow{2}{}{~34-38} | C2/C6, C4 |

| 3, 5 (equatorial) | ~1.8-2.0 | C2/C6, C4 | |

| 4 (axial) | ~3.5-3.7 | ~69-72 | C2/C6, C3/C5 |

| C=O | - | ~178-182 | - |

| -NH₂ | ~7.0-7.5 (broad) | - | C=O |

Stereochemical Assignment via Coupling Constants and NOE Studies

The relative stereochemistry of the hydroxyl and carboxamide groups (cis or trans) profoundly influences the NMR spectrum, particularly the proton-proton coupling constants (³JHH) and Nuclear Overhauser Effect (NOE) correlations.

Coupling Constants: The magnitude of the vicinal coupling constant (³JHH) between two protons on adjacent carbons is dependent on the dihedral angle between them, as described by the Karplus relationship. nih.gov

In the more stable chair conformation of the trans isomer , the protons at C1 and C4 are typically both axial or both equatorial. The diaxial-diaxial coupling (³Jax,ax) is large (typically 10-13 Hz), while diequatorial (³Jeq,eq) and axial-equatorial (³Jax,eq) couplings are small (typically 2-5 Hz).

In the cis isomer , one substituent is axial and the other is equatorial. This results in predominantly small axial-equatorial and equatorial-equatorial couplings for the C1-H and C4-H protons. Observing these distinct coupling patterns allows for unambiguous stereochemical assignment.

NOE (Nuclear Overhauser Effect) Studies: NOE spectroscopy detects through-space interactions between protons that are close to each other (typically <5 Å), regardless of whether they are bonded. This is invaluable for confirming stereochemistry.

For the trans isomer (with diequatorial substituents as the more stable conformer), NOE correlations would be expected between the equatorial C1-H and the equatorial protons at C2 and C6.

For the cis isomer (with one axial and one equatorial substituent), a strong NOE would be observed between the axial proton and the other axial protons on the same face of the ring (e.g., between an axial C1-H and the axial protons at C3 and C5).

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. mdpi.com For this compound (C₇H₁₃NO₂), the calculated exact mass is 143.09463 Da. HRMS can confirm this composition, distinguishing it from other potential isobaric compounds.

Tandem Mass Spectrometry (MS/MS) for Fragment Pathway Analysis

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion ([M+H]⁺) and subjecting it to fragmentation, providing valuable structural information. rsc.org The fragmentation pattern is a molecular fingerprint that helps to confirm the identity of the functional groups and their arrangement.

Key expected fragmentation pathways for protonated this compound include:

Loss of Water ([M+H - H₂O]⁺): A very common fragmentation for alcohols, leading to a prominent peak at m/z 126.0919.

Loss of Ammonia (B1221849) ([M+H - NH₃]⁺): Fragmentation of the primary amide can lead to the loss of ammonia, resulting in an ion at m/z 127.0813.

Cleavage of the Amide Bond: The N-CO bond can cleave, resulting in the formation of an acylium ion or the loss of the carboxamide group. rsc.org

Ring Cleavage: The cyclohexane ring can undergo fragmentation, leading to a series of smaller ions characteristic of the cyclic structure.

Table 2: Predicted HRMS Fragments for this compound

| Ion Formula | Calculated m/z | Description |

| [C₇H₁₄NO₂]⁺ | 144.1019 | Protonated Molecular Ion [M+H]⁺ |

| [C₇H₁₂NO]⁺ | 126.0919 | Loss of Water (-H₂O) |

| [C₇H₁₁O₂]⁺ | 127.0708 | Loss of Ammonia (-NH₃) |

| [C₆H₁₀O]⁺ | 98.0732 | Loss of Water and Carbon Monoxide |

| [C₅H₉]⁺ | 69.0704 | Ring Fragmentation |

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying components within a mixture. nist.gov It is particularly useful for analyzing the isomeric purity of a this compound sample. The cis and trans isomers will likely have different retention times on the GC column due to their different polarities and boiling points. The mass spectrometer then provides a mass spectrum for each separated isomer, confirming its identity through the molecular ion and characteristic fragmentation pattern. In some cases, derivatization of the hydroxyl and amide groups (e.g., by silylation) may be employed to increase volatility and improve chromatographic separation.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Insights

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. wikipedia.org They are excellent for identifying functional groups and can also provide information about conformation and hydrogen bonding.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation corresponding to a molecule's vibrational transitions. Key characteristic absorptions for this compound would include:

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the alcohol hydroxyl group, with its breadth indicating hydrogen bonding.

N-H Stretch: Two distinct sharp peaks typically appear in the 3100-3500 cm⁻¹ range for a primary amide (-NH₂).

C-H Stretch: Absorptions just below 3000 cm⁻¹ for the sp³ C-H bonds of the cyclohexane ring.

C=O Stretch (Amide I band): A very strong, sharp absorption around 1640-1680 cm⁻¹, characteristic of the amide carbonyl.

N-H Bend (Amide II band): A strong band near 1600-1640 cm⁻¹.

C-O Stretch: An absorption in the 1050-1150 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy relies on the inelastic scattering of monochromatic light. mdpi.com It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be effective for observing the vibrations of the cyclohexane ring skeleton and C-C bonds. The C=O stretch is also Raman active. The differences in symmetry between the cis and trans isomers would lead to distinct differences in their Raman spectra, particularly in the fingerprint region (<1500 cm⁻¹), which can be used for differentiation. nih.gov

Table 3: Key Vibrational Frequencies for this compound

| Functional Group | Vibration | Typical IR Frequency (cm⁻¹) | Typical Raman Signal |

| Alcohol | O-H Stretch | 3200-3600 (Broad, Strong) | Weak |

| Primary Amide | N-H Stretch | 3100-3500 (Two bands, Medium) | Medium |

| Cyclohexane | C-H Stretch | 2850-2960 (Strong) | Strong |

| Amide | C=O Stretch (Amide I) | 1640-1680 (Very Strong) | Medium-Strong |

| Amide | N-H Bend (Amide II) | 1600-1640 (Strong) | Weak |

| Alcohol | C-O Stretch | 1050-1150 (Strong) | Weak-Medium |

| Cyclohexane | Ring Vibrations | <1500 (Fingerprint) | Strong |

X-ray Crystallography for Solid-State Structure and Stereochemical Confirmation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.govnih.gov By measuring the angles and intensities of X-rays diffracted by the electron clouds of atoms in a crystal, a detailed molecular structure can be computationally reconstructed. This technique provides unequivocal data on bond lengths, bond angles, and the absolute configuration of chiral centers, making it invaluable for the stereochemical confirmation of molecules like this compound.

For this compound, a single-crystal X-ray diffraction study would confirm:

Stereochemistry : It would unambiguously determine the relative orientation of the hydroxyl (-OH) and carboxamide (-CONH2) groups as either cis (on the same side of the ring) or trans (on opposite sides).

Conformation : The analysis would reveal the preferred conformation of the cyclohexane ring, which is typically a chair conformation. It would also establish whether the substituents are in axial or equatorial positions.

Intermolecular Interactions : The crystal packing arrangement reveals how individual molecules interact with each other in the solid state through forces like hydrogen bonding. nih.gov In the case of this compound, strong hydrogen bonds involving the amide and hydroxyl groups are expected to be dominant features, dictating the crystal lattice structure.

While a specific crystal structure for this compound is not publicly documented, analysis of related cyclohexanecarboxamide (B73365) derivatives illustrates the detailed information that can be obtained. For instance, studies on other substituted cyclohexanecarboxamides reveal how intermolecular hydrogen bonds (e.g., N-H···O) and other weak interactions dictate the formation of dimers or extended networks in the crystal. nih.gov

| Parameter | Information Yielded for this compound |

|---|---|